CuAAC Reaction Efficiency: Picolyl Azide Boosts Signal 20–40-Fold Over Non-Chelating Azides at Low Copper Loads
In live-cell glycan labeling experiments, a picolyl azide probe produced 20–38-fold higher CuAAC signal compared to a structurally analogous non-chelating benzyl azide under identical, biocompatible Cu(I) conditions, enabling detection of alkyne-tagged glycans at precursor concentrations as low as 1 nM [1]. Independent studies confirmed a similar magnitude of enhancement, reporting up to a 40-fold increase in signal intensity for picolyl azide versus conventional azide when Cu(I) was limited to 10–40 µM [2].
| Evidence Dimension | CuAAC labeling signal intensity (fold-increase vs. non-chelating azide) |
|---|---|
| Target Compound Data | 20–38-fold higher signal (picolyl azide, live mammalian cells); up to 40-fold increase reported in cell-surface protein labeling |
| Comparator Or Baseline | Benzyl azide (non-chelating) or conventional alkyl azide under identical Cu(I) concentration |
| Quantified Difference | 20- to 40-fold enhancement in labeling signal |
| Conditions | Live-cell CuAAC; 10–40 µM Cu(I)/Cu(II); Jiang 2014 used BTTPS ligand, 1 nM metabolic precursor; Uttamapinant 2012 used 10–40 µM Cu, cell-surface protein labeling |
Why This Matters
This signal amplification directly translates into the ability to detect low-abundance biomolecular targets that are invisible with standard azide probes, making PB Picolyl Azide essential for sensitive glycomic, proteomic, and live-cell imaging applications.
- [1] Jiang, H. et al. (2014). Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Bioconjugate Chemistry, 25(4), 698–706. PMID: 24499412. View Source
- [2] Uttamapinant, C. et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852–5856. PMID: 22555882. View Source
